![molecular formula C8H7BrF3NO B13015507 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine](/img/structure/B13015507.png)
5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine
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Overview
Description
5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various conditions:
- Pain Management : Research indicates that derivatives of this compound can inhibit transient receptor potential A1 ion channels (TRPA1), which are associated with pain sensation. This makes them promising candidates for developing analgesics .
- Respiratory Diseases : The compound has been explored for its potential in treating respiratory conditions due to its pharmacological properties .
Agrochemical Applications
The trifluoromethyl pyridine derivatives, including this compound, are extensively used in the agrochemical industry:
- Pesticides : This compound is utilized in the formulation of pesticides that protect crops from pests. Its fluorinated structure enhances biological activity and efficacy against target organisms .
- Herbicides : Various derivatives are employed as herbicides, contributing to crop protection strategies in agriculture .
The unique physicochemical properties imparted by the trifluoromethyl group play a critical role in the biological activity of this compound:
- Increased Potency : The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, leading to improved potency of biologically active compounds .
- Diverse Mechanisms : Compounds with this structure exhibit a range of biological activities, including antifungal and antibacterial effects, making them versatile agents in both pharmaceutical and agricultural applications .
Data Table: Summary of Applications
Application Area | Specific Use | Mechanism/Action |
---|---|---|
Pharmaceuticals | Pain management | TRPA1 inhibition |
Pharmaceuticals | Respiratory diseases | Anti-inflammatory properties |
Agrochemicals | Pesticides | Crop protection from pests |
Agrochemicals | Herbicides | Weed control |
Case Study 1: Pain Relief Development
A study focused on synthesizing derivatives of this compound evaluated their effectiveness in inhibiting TRPA1 channels. Results indicated significant analgesic properties, supporting their development as pain relief medications .
Case Study 2: Agrochemical Efficacy
Research conducted on the application of trifluoromethyl pyridine derivatives demonstrated their effectiveness as novel pesticides, showing reduced pest populations in controlled trials compared to traditional agents. This highlights their potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
5-(Chloromethyl)-2-methoxy-3-(trifluoromethyl)pyridine:
2-Methoxy-3-(trifluoromethyl)pyridine: Lacks the bromomethyl group, leading to different chemical properties and applications.
Biological Activity
5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1214377-42-0) is a compound of interest in various fields, particularly in agrochemicals and pharmaceuticals. Its unique structural features, including the trifluoromethyl group and methoxy substituent, contribute to its biological activity. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant data and research findings.
- Molecular Formula : C₇H₅BrF₃NO
- Molecular Weight : 256.02 g/mol
- Structure : The compound features a pyridine ring substituted with a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position.
Antifungal Activity
Research has shown that trifluoromethyl-substituted pyridines exhibit significant antifungal properties. For instance, compounds similar to this compound have been noted for their higher fungicidal activity compared to other halogenated derivatives. This increased activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's interaction with fungal cellular mechanisms .
Pharmacological Applications
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of leniolisib, an investigational drug with potential applications in treating autoimmune diseases . The biological activities of trifluoromethylpyridines are often linked to their unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to fluorine substitution .
Case Studies
- Synthesis and Application in Agrochemicals :
-
Clinical Trials :
- Several derivatives of trifluoromethylpyridines are currently undergoing clinical trials for their efficacy against various diseases, including cancers and infectious diseases. The unique properties imparted by the trifluoromethyl group are believed to enhance therapeutic efficacy while reducing side effects .
Table 1: Biological Activities of Trifluoromethylpyridine Derivatives
Compound Name | Activity Type | Reference |
---|---|---|
Fluazinam | Fungicidal | |
Tipranavir | Anti-HIV | |
Leniolisib | Autoimmune treatment | |
This compound | Intermediate for synthesis |
Property | Value |
---|---|
Log Po/w (iLOGP) | 2.35 |
Log Po/w (XLOGP3) | 2.73 |
BBB Permeant | Yes |
CYP Inhibition | CYP1A2 (Yes) |
Properties
Molecular Formula |
C8H7BrF3NO |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
5-(bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-6(8(10,11)12)2-5(3-9)4-13-7/h2,4H,3H2,1H3 |
InChI Key |
NCXQSIWUSBRWJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CBr)C(F)(F)F |
Origin of Product |
United States |
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